

Physical and chemical properties of **cis**-Hexahydro-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis**-Hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: **B117455**

[Get Quote](#)

An In-depth Technical Guide to **cis**-Hexahydro-1H-isoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Hexahydro-1H-isoindole-1,3(2H)-dione, also known as **cis**-1,2-cyclohexanedicarboximide, is a saturated heterocyclic compound. It belongs to the family of isoindole-1,3-diones, a class of compounds that has garnered significant interest in medicinal chemistry. The isoindole-1,3-dione scaffold is a key structural feature in a variety of biologically active molecules, most notably thalidomide and its analogs (lenalidomide, pomalidomide), which are used in the treatment of multiple myeloma and other hematologic malignancies.^{[1][2]} These compounds are known to exert their effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.^{[1][2]} This technical guide provides a comprehensive overview of the known physical and chemical properties of **cis**-hexahydro-1H-isoindole-1,3(2H)-dione, along with experimental protocols for their determination and a proposed biological signaling pathway.

Physical Properties

cis-Hexahydro-1H-isoindole-1,3(2H)-dione is a white to off-white crystalline solid at room temperature.^[1] It is sparingly soluble in water but shows solubility in various organic solvents.^[1] While a definitive boiling point has not been documented, its melting point has been reported in a range, suggesting it may decompose upon heating.

Table 1: Physical Properties of **cis-Hexahydro-1H-isoindole-1,3(2H)-dione**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₁ NO ₂	[3]
Molecular Weight	153.18 g/mol	[3]
Appearance	White to off-white crystalline solid	[1]
Melting Point	133-138 °C	[3]
Boiling Point	Not available	
Solubility	Sparingly soluble in water; Soluble in some organic solvents.	[1]
pKa (predicted)	~11.97	[1]

Chemical Properties and Reactivity

The chemical behavior of **cis-hexahydro-1H-isoindole-1,3(2H)-dione** is characterized by the presence of the imide functional group. The nitrogen atom of the imide is weakly acidic, allowing for the formation of N-substituted derivatives. The carbonyl groups are susceptible to nucleophilic attack. The cyclohexane ring can undergo various conformational changes and substitution reactions.

The synthesis of **cis-hexahydro-1H-isoindole-1,3(2H)-dione** can be achieved through the reaction of cis-1,2-cyclohexanedicarboxylic anhydride with a nitrogen source, such as ammonia or urea, under heating.

Spectroscopic Data

Detailed experimental spectra for **cis-hexahydro-1H-isoindole-1,3(2H)-dione** are not readily available in the public domain. However, data from closely related compounds and database entries provide valuable insights.

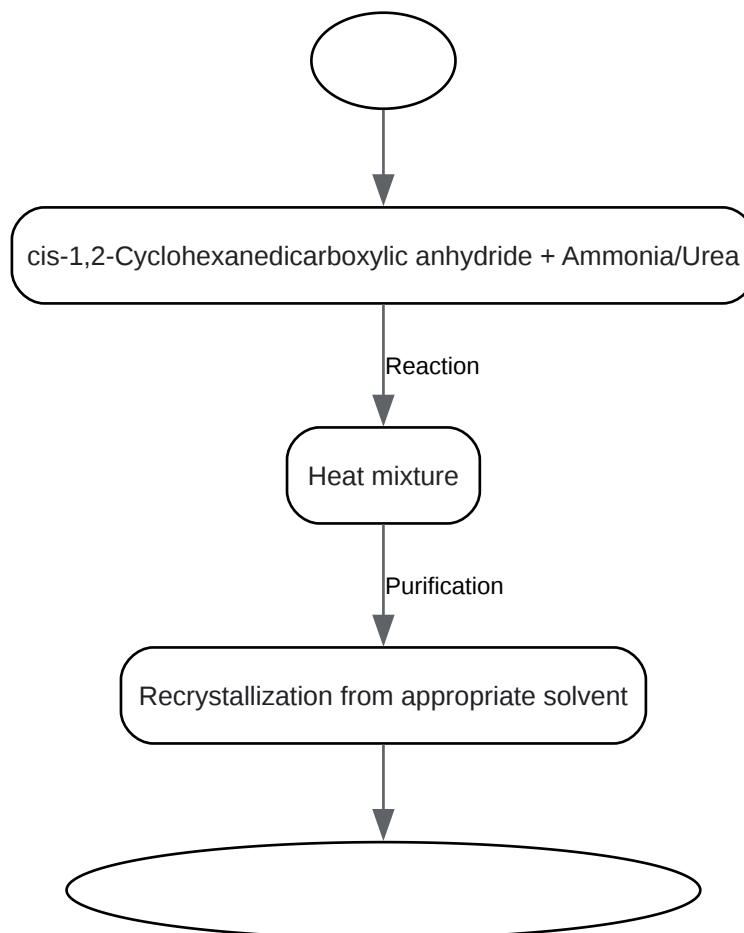
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. The two protons on the carbons adjacent to the carbonyl groups would be deshielded. The N-H proton of the imide group would appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum for cis-1,2-Cyclohexanedicarboximide has been reported with the following key shifts:

- Carbonyl Carbons (C=O): Expected to be in the range of 175-185 ppm.
- Carbons adjacent to carbonyls (-CH-CO): Expected around 40-50 ppm.
- Cyclohexane carbons (-CH₂-): Expected in the range of 20-30 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl groups of the imide.

- N-H stretch: A broad band around 3200 cm⁻¹.
- C=O stretch (asymmetric): A strong band around 1770-1790 cm⁻¹.
- C=O stretch (symmetric): A strong band around 1700-1720 cm⁻¹.
- C-N stretch: Around 1300-1350 cm⁻¹.


Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 153. Fragmentation would likely involve the loss of CO, and cleavage of the cyclohexane ring.

Experimental Protocols

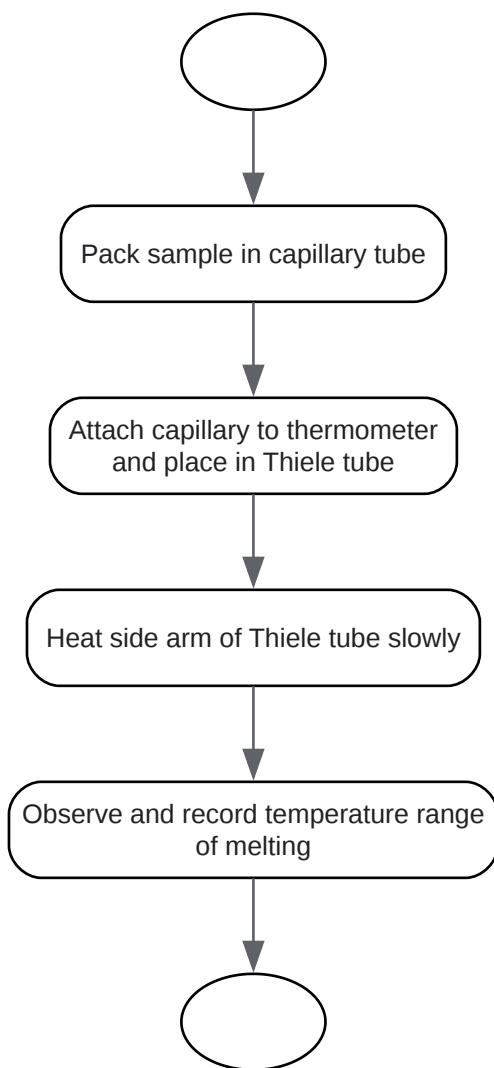
Synthesis of **cis-Hexahydro-1H-isoindole-1,3(2H)-dione**

A common method for the synthesis of imides is the reaction of the corresponding anhydride with a nitrogen source.

Workflow for the Synthesis of **cis-Hexahydro-1H-isoindole-1,3(2H)-dione**

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **cis-Hexahydro-1H-isoindole-1,3(2H)-dione**.


Detailed Protocol:

- In a round-bottom flask, combine cis-1,2-cyclohexanedicarboxylic anhydride and a molar excess of urea (or pass ammonia gas through a solution of the anhydride).
- Heat the mixture gently at first, then increase the temperature to above the melting point of the anhydride (around 32-34°C).
- Continue heating for a specified time to ensure the completion of the reaction (monitoring by TLC may be necessary).
- Cool the reaction mixture to room temperature.

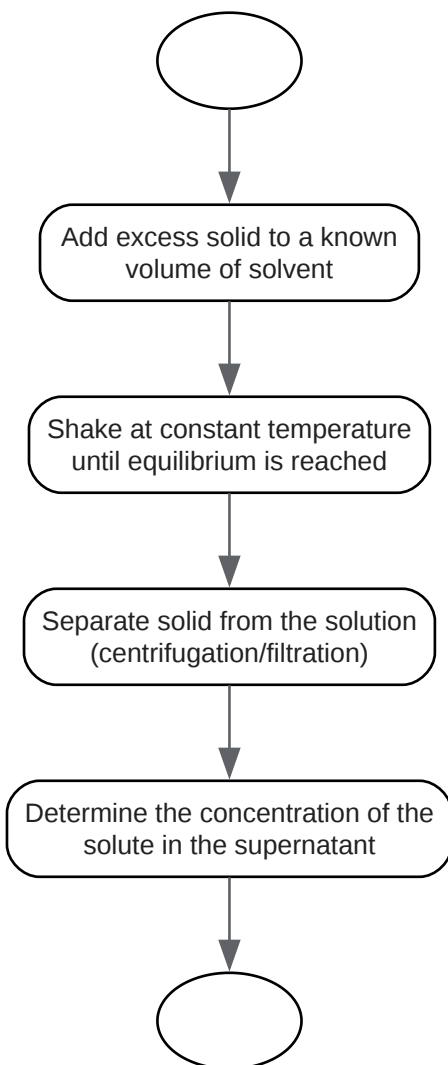
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure **cis-hexahydro-1H-isoindole-1,3(2H)-dione**.

Determination of Melting Point (Thiele Tube Method)

Experimental Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for melting point determination using a Thiele tube.


Detailed Protocol:

- Finely powder a small amount of the crystalline sample.

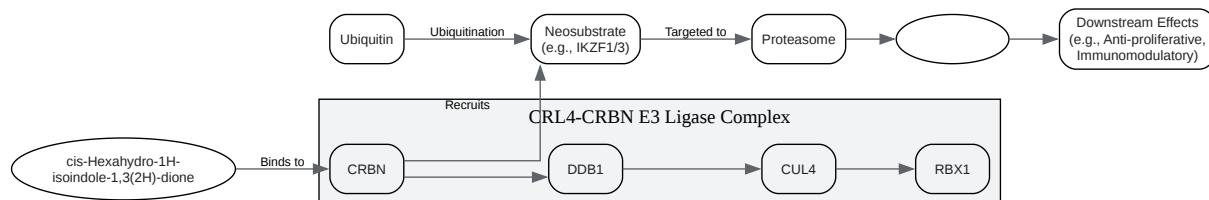
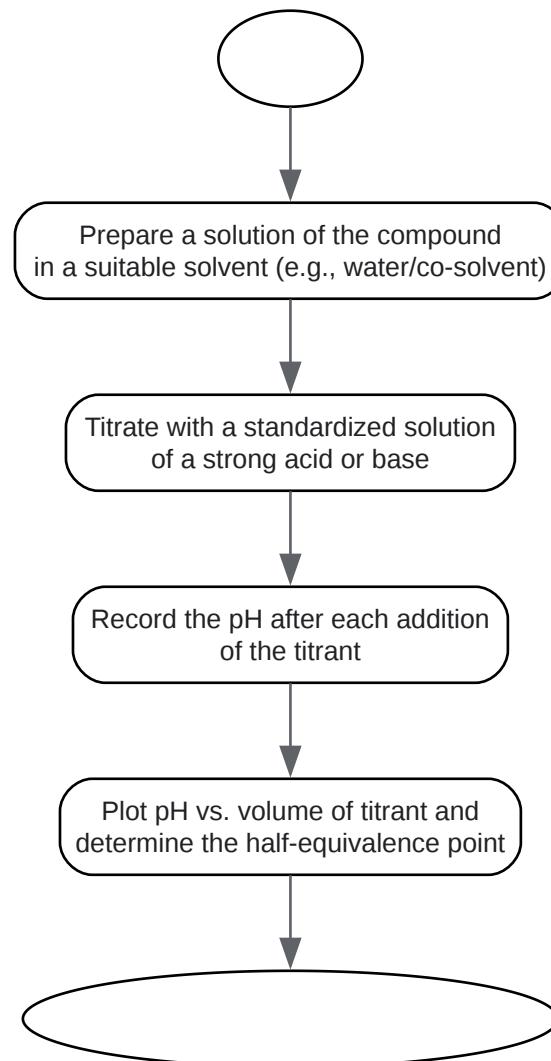
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.[4]
- Attach the capillary tube to a thermometer using a rubber band or a piece of tubing.[5]
- Fill a Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the side arm.[5]
- Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is level with the thermometer bulb.[4]
- Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner.[4]
- Observe the sample closely. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[4]

Determination of Solubility (Shake-Flask Method)

Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination using the shake-flask method.



Detailed Protocol:

- Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed container (e.g., a vial or flask).[6]
- Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
- After equilibration, allow the undissolved solid to settle.

- Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a syringe filter.[8]
- Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).[6]

Determination of pKa (Potentiometric Titration)

Experimental Workflow for pKa Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. timstar.co.uk [timstar.co.uk]
- 6. bioassaysys.com [bioassaysys.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. enamine.net [enamine.net]
- To cite this document: BenchChem. [Physical and chemical properties of cis-Hexahydro-1H-isoindole-1,3(2H)-dione]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b117455#physical-and-chemical-properties-of-cis-hexahydro-1h-isoindole-1-3-2h-dione>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com